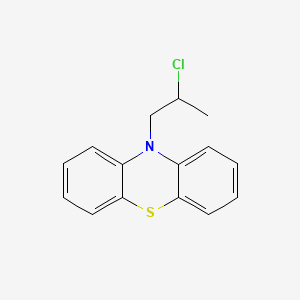

10-(2-Chloropropyl)phenothiazine

Description

Contextualization within Phenothiazine (B1677639) Chemical Space

The phenothiazine core is a tricyclic aromatic system consisting of two benzene (B151609) rings fused to a central 1,4-thiazine ring. This privileged structure has been a cornerstone in medicinal chemistry since the discovery of the antipsychotic properties of chlorpromazine (B137089) in the 1950s. The versatility of the phenothiazine scaffold allows for chemical modifications at several positions, most notably at the C-2 and N-10 positions, which significantly alters the resulting compound's pharmacological profile.

Derivatization of the phenothiazine nucleus has led to a wide array of therapeutic agents beyond antipsychotics, including antihistamines (e.g., Promethazine), antiemetics, and anti-Parkinson agents. The general strategy involves modifying the substituents to fine-tune receptor binding, bioavailability, and other pharmacokinetic properties. Research has shown that substitutions on the phenothiazine ring system, particularly with electron-withdrawing groups at the C-2 position, and variations in the alkylamino side chain at the N-10 position, are key determinants of biological activity.

Significance of the Chloropropyl Side Chain at N-10 in Phenothiazine Derivatives

The substituent at the nitrogen atom (N-10) of the central ring is a critical modulator of a phenothiazine derivative's function. The length and composition of this side chain dictate the compound's interaction with biological targets, such as dopamine (B1211576) receptors.

For antipsychotic activity, a three-carbon (propyl) chain separating the phenothiazine nitrogen from a terminal amine group is considered optimal. This specific length allows the molecule to adopt a conformation that can effectively bind to and antagonize dopamine D2 receptors. The presence of a chlorine atom on this propyl chain, as in 10-(2-Chloropropyl)phenothiazine, introduces a reactive center. This halogen serves as a leaving group, making the compound a valuable synthetic intermediate. The primary utility of analogous compounds, such as 2-chloro-10-(3-chloropropyl)phenothiazine, is to act as a building block where the terminal chlorine is displaced by various amine-containing nucleophiles (like piperazine (B1678402) or piperidine (B6355638) moieties) to synthesize a diverse library of more complex and potent drug candidates. chemimpex.comchemsrc.comtcichemicals.compharmaffiliates.com

The specific subject of this article, this compound, features the chlorine atom on the second carbon of the propyl chain. This is an isomeric form of the more commonly researched 10-(3-chloropropyl) side chain. While direct comparative studies are absent, this structural difference would be expected to influence the reactivity and conformational flexibility of the side chain, potentially altering the kinetics of subsequent reactions or the pharmacological profile of any final products.

Overview of Current Research Trajectories and Definable Knowledge Gaps for the Compound

Current academic and industrial research on chloropropyl-substituted phenothiazines is overwhelmingly focused on the 10-(3-chloropropyl) isomer, very often in conjunction with a chloro or trifluoromethyl group at the C-2 position of the phenothiazine ring. chemimpex.comchemsrc.commatrix-fine-chemicals.com For instance, 2-chloro-10-(3-chloropropyl)phenothiazine (CAS 2765-59-5) is a well-documented precursor in the synthesis of antipsychotic drugs like perphenazine (B1679617) and prochlorperazine. chemsrc.com The research trajectory continues to use these intermediates to create novel derivatives with potential applications in areas like oncology and neurodegenerative disease, by attaching different cyclic amines or other functional groups to the propyl side chain. nih.gov

The most significant and definable knowledge gap is the near-complete absence of dedicated research on this compound itself. A thorough review of scientific literature and chemical databases reveals a lack of information on:

Dedicated Synthesis: No specific, optimized synthesis for this compound is prominently reported, unlike the detailed procedures available for its 3-chloro isomer. chemicalbook.com

Physicochemical Properties: There is no comprehensive data on its melting point, boiling point, solubility, or spectroscopic characteristics (NMR, IR, MS).

Reactivity: How the 2-chloro position on the propyl chain affects its reactivity compared to the terminal 3-chloro position has not been studied.

Biological Activity: The intrinsic biological or pharmacological activity of this compound remains uninvestigated. It is unknown if the compound itself has any therapeutic potential or unique toxicological profile.

In essence, this compound exists as a theoretical structure within the vast library of possible phenothiazine derivatives but remains in the shadow of its more synthetically prominent isomers. Future research could address this gap by synthesizing and characterizing this compound, evaluating its reactivity, and screening it for biological activity to determine if this unexplored isomer holds any unique chemical or therapeutic value.

Data Tables

Table 1: Properties of Representative Phenothiazine Compounds

| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Primary Use/Significance |

| Phenothiazine | 92-84-2 | C₁₂H₉NS | Unsubstituted core structure | Parent compound, antioxidant |

| Chlorpromazine | 50-53-3 | C₁₇H₁₉ClN₂S | 2-chloro substituent, N-10 dimethylaminopropyl chain | Antipsychotic drug |

| 2-Chloro-10-(3-chloropropyl)phenothiazine | 2765-59-5 | C₁₅H₁₃Cl₂NS | 2-chloro substituent, N-10 (3-chloropropyl) chain | Key synthetic intermediate chemimpex.comchemsrc.commatrix-fine-chemicals.com |

| This compound | Not Available | C₁₅H₁₄ClNS | Unsubstituted ring, N-10 (2-chloropropyl) chain | Undetermined (Knowledge Gap) |

Structure

3D Structure

Properties

CAS No. |

101976-39-0 |

|---|---|

Molecular Formula |

C15H14ClNS |

Molecular Weight |

275.8 g/mol |

IUPAC Name |

10-(2-chloropropyl)phenothiazine |

InChI |

InChI=1S/C15H14ClNS/c1-11(16)10-17-12-6-2-4-8-14(12)18-15-9-5-3-7-13(15)17/h2-9,11H,10H2,1H3 |

InChI Key |

QCJWEEHOHPZKMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)Cl |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 10 2 Chloropropyl Phenothiazine and Its Analogs

Established Synthetic Pathways for 10-(2-Chloropropyl)phenothiazine

The traditional methods for synthesizing this compound primarily revolve around the N-alkylation of the phenothiazine (B1677639) core and the synthesis and subsequent modification of precursors.

Classical N-Alkylation Methodologies

The most common and established method for the synthesis of 10-substituted phenothiazines is the N-alkylation of the phenothiazine ring. This reaction involves the introduction of an alkyl group onto the nitrogen atom of the phenothiazine heterocycle.

One classical approach involves the use of a strong base, such as sodium hydride (NaH), in an appropriate solvent like N,N-dimethylformamide (DMF). The base deprotonates the nitrogen of the phenothiazine, creating a nucleophilic phenothiazine anion. This anion then reacts with an alkyl halide, in this case, a 2-chloropropyl derivative, via a nucleophilic substitution reaction. For instance, the synthesis of the closely related analog, 2-chloro-10-(3-chloropropyl)-10H-phenothiazine, has been achieved with a high yield of 93% by reacting 2-chlorophenothiazine (B30676) with 1-bromo-3-chloropropane (B140262) in the presence of NaH in DMF at temperatures ranging from 0°C to room temperature for 2 hours.

Another significant classical method is Phase-Transfer Catalysis (PTC) . PTC is a valuable technique for the N-alkylation of phenothiazines, offering mild reaction conditions. researchgate.net This method involves the use of a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, to facilitate the reaction between the water-soluble phenothiazine salt and the water-insoluble alkylating agent. This technique has been successfully employed for the high-yield synthesis of N-(3-chloropropyl)-2-chlorophenothiazine. researchgate.net The use of PTC can lead to cleaner reactions and easier work-up procedures compared to traditional homogeneous reactions.

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2-Chlorophenothiazine, 1-Bromo-3-chloropropane | Sodium Hydride | DMF | 0 - 20 | 2 | 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine | 93 |

Precursor Synthesis and Halogenation Reactions

An alternative strategy for the synthesis of this compound involves the initial synthesis of a precursor molecule, typically an alcohol, followed by a halogenation step.

The precursor, 10-(2-hydroxypropyl)phenothiazine, can be synthesized by the reaction of phenothiazine with propylene (B89431) oxide. This reaction involves the nucleophilic attack of the phenothiazine nitrogen on the epoxide ring of propylene oxide, leading to the formation of the corresponding alcohol.

Once the 10-(2-hydroxypropyl)phenothiazine precursor is obtained, it can be converted to the desired this compound through a halogenation reaction. Common halogenating agents for this transformation include thionyl chloride (SOCl₂) or phosphorus chlorides. The reaction with thionyl chloride, for example, would replace the hydroxyl group with a chlorine atom, yielding the final product. While this two-step approach is a viable synthetic route, detailed experimental procedures and yields specifically for this compound are not extensively documented in the reviewed literature.

Advanced Synthetic Methodologies for this compound and Related Derivatives

In recent years, advanced synthetic methodologies have been developed to improve the efficiency, reduce reaction times, and enhance the environmental friendliness of chemical syntheses. These methods have been successfully applied to the synthesis of phenothiazine derivatives.

Heterogeneous Catalyst-Assisted Synthesis

The use of heterogeneous catalysts offers significant advantages in organic synthesis, including ease of separation from the reaction mixture and the potential for catalyst recycling. In the context of phenothiazine synthesis, acidic clays (B1170129) such as Montmorillonite K-10 have been employed as efficient heterogeneous catalysts. mdpi.comnih.gov These catalysts possess both Brønsted and Lewis acid sites on their surface, which can facilitate various organic transformations, including alkylation reactions. nih.gov For instance, Montmorillonite K-10 has been successfully used in the synthesis of benzimidazole (B57391) derivatives, which shares some mechanistic similarities with phenothiazine synthesis. mdpi.com The application of such solid acid catalysts can promote the N-alkylation of phenothiazine with alkyl halides under solvent-free or microwave-assisted conditions, leading to cleaner and more sustainable synthetic processes. mdpi.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technique has been effectively applied to the N-alkylation of phenothiazines and the synthesis of various phenothiazine derivatives. nih.govnih.gov

Microwave irradiation can be used in both solvent-based and solvent-free conditions. In the synthesis of N-alkylated phenothiazine derivatives, microwave heating can significantly reduce the reaction time from hours to minutes. For example, the microwave-assisted synthesis of various phenothiazine derivatives has been reported with good to excellent yields in reaction times as short as 5-10 minutes. researchgate.net The efficiency of microwave-assisted synthesis is often enhanced by the use of a solid support or a catalyst.

| Product | Conventional Method (Time, h) | Microwave Method (Time, min) | Yield (%) (Microwave) |

| N-Alkyl-2-pyridones | - | 5 | Good to Excellent |

| 2-Chloro-N-p-tolylacetamide | 5-6 | 5-10 | 50-80 |

| Imidazo[1,2-a]pyrimidinones | - | 15 | High |

Ultrasound-Assisted Synthesis Approaches

Ultrasound irradiation is another green chemistry technique that can enhance the rates of chemical reactions through the phenomenon of acoustic cavitation. The collapse of cavitation bubbles generates localized hot spots with high temperatures and pressures, leading to an acceleration of the reaction.

Ultrasound has been successfully employed in the synthesis of various phenothiazine derivatives. researchgate.netresearchgate.net For instance, the condensation reaction for the synthesis of N′-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazide showed improved rates and yields when carried out under ultrasonic irradiation compared to classical synthetic conditions. researchgate.net Similarly, the synthesis of chalcone (B49325) derivatives incorporating a phenothiazine moiety has been achieved using ultrasound. researchgate.net This approach often leads to shorter reaction times and can be performed under milder conditions than conventional methods. While a specific protocol for the ultrasound-assisted synthesis of this compound is not explicitly available, the successful application of this technique to analogous phenothiazine derivatives suggests its potential as a viable and efficient synthetic route. researchgate.netresearchgate.net

Combinatorial Synthesis for Library Generation

Combinatorial chemistry, coupled with high-throughput screening, has revolutionized the process of drug discovery by enabling the rapid synthesis of large numbers of compounds. While specific reports on the combinatorial synthesis of a this compound library are not prevalent, the principles of parallel and solid-phase synthesis are readily applicable to generate a library of analogs.

A potential approach involves the use of a solid-phase synthesis strategy. nih.govnih.gov In this method, a phenothiazine core could be anchored to a solid support, followed by the parallel introduction of various substituents. For instance, a resin-bound 2-chlorophenothiazine could be alkylated with a diverse set of haloalkyl chains at the N-10 position in a parallel synthesizer. nih.gov This would generate a library of N-substituted phenothiazines. Subsequent diversification could be achieved by reacting the chloro group at the C-2 position or the terminal chloro group on the N-10 side chain with a library of nucleophiles. The use of automated synthesizers can streamline this process, allowing for the efficient creation of a large and diverse library of compounds for biological screening. nih.gov

The "split-and-pool" synthesis strategy is another powerful combinatorial technique that could be employed. nih.gov This involves dividing the solid support into multiple portions, reacting each with a different building block, and then pooling them before the next reaction step. This method allows for the exponential generation of a vast number of unique compounds on individual resin beads. Each bead can then be screened for activity, and the structure of the active compound can be determined by decoding a chemical tag co-synthesized on the bead. nih.gov

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers a powerful toolkit for the efficient and selective synthesis of complex molecules. Palladium, copper, and iron-based catalysts have been instrumental in the formation of the phenothiazine ring system and the introduction of substituents.

Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for the formation of the C-N bond in the phenothiazine core. snnu.edu.cn A plausible route to this compound could involve the palladium-catalyzed coupling of a suitable 2-haloaniline with a thiophenol derivative, followed by N-alkylation. More direct approaches involve intramolecular C-H functionalization. For instance, N-arylthioureas can be converted to 2-aminobenzothiazoles via a palladium-catalyzed intramolecular C-S bond formation, a strategy that could be adapted for phenothiazine synthesis. organic-chemistry.org Furthermore, palladium-catalyzed C-H functionalization of pre-formed phenothiazine rings can be used to introduce substituents at specific positions. nih.govnih.gov

Copper-Catalyzed Synthesis: Copper-catalyzed reactions are also widely used for the synthesis of phenothiazines. The Ullmann condensation, a classic copper-catalyzed reaction, can be employed to form the diarylamine precursor to the phenothiazine ring. Modern advancements have led to more efficient copper-catalyzed domino reactions for the one-pot synthesis of phenothiazines from readily available starting materials. researchgate.net

Iron-Catalyzed Synthesis: As a more sustainable and cost-effective alternative to precious metals, iron catalysis has gained significant attention. Iron-catalyzed oxidative C-O and C-N coupling reactions, using air as the oxidant, have been developed for the synthesis of various nitrogen-containing heterocycles, including phenothiazine derivatives. nih.gov These methods offer an environmentally benign approach to the synthesis of the phenothiazine scaffold.

| Catalyst System | Reactants | Product | Reaction Type | Reference |

| Pd(PPh3)4/MnO2 | N-Arylthiourea | 2-Aminobenzothiazole | Intramolecular C-S bond formation/C-H functionalization | organic-chemistry.org |

| Iron(II) Phthalocyanine | Tertiary Arylamine/Phenol | Aminated Phenol | Oxidative C-N Coupling | nih.gov |

| CrCl2/Triphenylphosphine | Carbonyl Compound, Alcohol | α-Alkylated Carbonyl | Borrowing Hydrogen | rsc.org |

Nanoparticle-Mediated Synthesis

The use of metallic nanoparticles as catalysts has emerged as a green and efficient approach in organic synthesis, offering advantages such as high catalytic activity, recyclability, and mild reaction conditions. While specific examples for the synthesis of this compound using nanoparticles are not yet reported, the general applicability of this technology to heterocyclic synthesis suggests its potential.

Gold and silver nanoparticles, in particular, have been shown to catalyze a variety of organic transformations, including the synthesis of nitrogen- and sulfur-containing heterocycles. A plausible nanoparticle-mediated route to the phenothiazine core could involve the condensation of a 2-aminothiophenol (B119425) derivative with a suitable coupling partner, catalyzed by supported metal nanoparticles. The high surface area and unique electronic properties of nanoparticles can lead to enhanced reaction rates and selectivities compared to their bulk counterparts. Furthermore, the heterogeneous nature of nanoparticle catalysts allows for their easy separation from the reaction mixture and subsequent reuse, contributing to the sustainability of the synthetic process.

Derivatization and Functionalization of the Phenothiazine Core

The strategic modification of the phenothiazine scaffold is crucial for modulating the pharmacological properties of its derivatives. Both the halogen substituent at the C-2 position and the side chain at the N-10 position serve as versatile handles for further chemical transformations.

Strategies for Modifying the Halogen Substituent at C-2

The chlorine atom at the C-2 position of the phenothiazine ring is a key site for introducing structural diversity. This electron-withdrawing group influences the electronic properties of the ring system and can be replaced or modified through various chemical reactions.

Transition metal-catalyzed cross-coupling reactions are particularly well-suited for the functionalization of the C-2 position. For example, palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings can be used to introduce new carbon-carbon bonds by reacting the 2-chloro-phenothiazine derivative with appropriate organoboron, organotin, or terminal alkyne reagents, respectively. Similarly, Buchwald-Hartwig amination can be employed to install various amine functionalities at this position. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity in these transformations.

Nucleophilic aromatic substitution (SNAr) reactions can also be utilized to displace the chlorine atom with various nucleophiles, although this often requires harsh reaction conditions. The reactivity of the C-2 position towards SNAr can be enhanced by the presence of strong electron-withdrawing groups on the phenothiazine ring.

Side Chain Elaboration and Diversification at the N-10 Position

The N-10 position of the phenothiazine ring is readily alkylated, and the nature of the side chain at this position is a critical determinant of biological activity. egpat.com The 2-chloropropyl group in this compound provides a convenient anchor for further elaboration and diversification.

The terminal chlorine atom of the propyl chain is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. Reaction with primary or secondary amines, for instance, can lead to the formation of a diverse library of aminoalkylphenothiazine derivatives. acs.org Similarly, reaction with alcohols, thiols, or other nucleophiles can be used to introduce ether, thioether, or other functionalities.

The length and branching of the N-10 side chain can also be modified. For example, starting from 2-chlorophenothiazine, a range of different haloalkanes can be used in the initial N-alkylation step to generate analogs with varying chain lengths. chemicalbook.com The synthesis of a closely related compound, 2-chloro-10-(3-chloropropyl)-10H-phenothiazine, is achieved by reacting 2-chlorophenothiazine with 1-bromo-3-chloropropane in the presence of a base like sodium hydride. chemicalbook.comontosight.ai

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 2-Chlorophenothiazine | 1-Bromo-3-chloropropane, NaH, DMF | 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine | N-Alkylation | chemicalbook.comontosight.ai |

| Phenothiazine | Alkyl Halide, Aluminum Halide | Alkyl-substituted Phenothiazine | Friedel-Crafts Alkylation | google.com |

| 10-Methyl-10H-phenothiazine-3-sulfonamide | Secondary Amine, Formaldehyde | Mannich Base | Mannich Reaction | nih.gov |

Molecular Hybridization Strategies Utilizing this compound Scaffolds

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units into a single molecule to create a hybrid compound with enhanced activity or a novel mechanism of action. nih.govmdpi.com The this compound scaffold is an excellent platform for the development of such molecular hybrids.

The reactive chloro group on the N-10 side chain serves as a key linker for attaching other bioactive moieties. For instance, it can be reacted with various heterocyclic compounds, such as triazoles, tetrazoles, or pyrimidines, to generate novel phenothiazine-based hybrids. rsc.org A recent review highlights the synthesis of numerous phenothiazine hybrids with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com

One common approach involves the "click chemistry" reaction of an azide-functionalized molecule with an alkyne-functionalized phenothiazine, or vice versa, to form a stable triazole linkage. The 10-(2-chloropropyl) group can be readily converted to an azide, which can then be coupled with a variety of terminal alkynes to generate a library of triazole-containing phenothiazine hybrids. These hybrid molecules can be designed to target multiple biological pathways simultaneously, potentially leading to synergistic effects and overcoming drug resistance.

| Hybrid Type | Linked Moiety | Potential Activity | Reference |

| Phenothiazine-Tetrazolopyrimidine | Tetrazolopyrimidine | Anticancer, Antioxidant | rsc.org |

| Phenothiazine-Triazole | 1,2,3-Triazole | Antitumor | mdpi.com |

| Phenothiazine-Chalcone | Chalcone | Cytotoxic | mdpi.com |

| Phenothiazine-Indolizine | Indolizine | Antiproliferative | mdpi.com |

Investigation of Biochemical and Molecular Interactions of 10 2 Chloropropyl Phenothiazine

Enzyme Inhibition Studies

Butyrylcholinesterase and Acetylcholinesterase Inhibition Profiles

The inhibitory effects of phenothiazine (B1677639) derivatives on cholinesterases, enzymes crucial for the breakdown of the neurotransmitter acetylcholine (B1216132), have been a subject of scientific investigation. Studies on the inhibition of horse serum butyrylcholinesterase (BChE) by a series of ten phenothiazine and thioxanthene (B1196266) derivatives revealed that most of these compounds act as mixed inhibitors. nih.gov However, for some derivatives, an apparent competitive inhibition was observed. nih.gov The competitive inhibition constants (Kᵢ) for these compounds were found to be in the micromolar range, from 0.05 to 5 µM. nih.gov Quantitative structure-activity relationship (QSAR) models have suggested that the inhibition is mainly influenced by lipophilicity, molecular volume, and electronic energies. nih.gov These models propose that hydrophobic and charge-transfer interactions occur between the phenothiazine ring and a tryptophan residue in the "anionic" site of the enzyme, while the side chain engages in hydrophobic interactions with nonpolar amino acids. nih.gov

While direct inhibitory data for 10-(2-Chloropropyl)phenothiazine on acetylcholinesterase (AChE) is not extensively detailed in the reviewed literature, research on related phenothiazine-class antipsychotics has explored their interaction with nicotinic acetylcholine receptors (nAChRs). One study demonstrated that several phenothiazine derivatives, including chlorpromazine (B137089) and fluphenazine (B1673473), can inhibit the function of the cloned α₇ subunit of the human nicotinic acetylcholine receptor. nih.gov The IC₅₀ values for this inhibition varied among the tested compounds, for example, 10.6 μM for chlorpromazine and 3.8 μM for fluphenazine against acetylcholine-induced currents. nih.gov This indicates that beyond direct enzyme inhibition, phenothiazines can modulate cholinergic signaling at the receptor level.

Table 1: Inhibition of Cholinesterases and Related Receptors by Phenothiazine Derivatives

| Compound Class | Target | Inhibition Type | IC₅₀ / Kᵢ Range |

|---|---|---|---|

| Phenothiazine Derivatives | Butyrylcholinesterase (horse serum) | Mixed / Competitive | 0.05 - 5 µM (Kᵢ) nih.gov |

Note: Data presented is for the general class of phenothiazine derivatives, as specific data for this compound was not available in the reviewed sources.

Farnesyltransferase Inhibition Mechanisms

Farnesyltransferase inhibitors (FTIs) are a class of compounds that block the action of farnesyltransferase, an enzyme involved in the post-translational modification of proteins, including the Ras family of small GTPases. The phenothiazine scaffold has been identified as a promising starting point for the development of new FTIs. nih.govnih.gov Through screening of chemical libraries, a phenothiazine derivative was discovered to be an inhibitor of farnesyltransferase, leading to the synthesis of new series of human farnesyltransferase inhibitors based on this structure. nih.gov Some of these novel ester derivatives of phenothiazine have demonstrated inhibitory potencies in the low micromolar range. nih.gov

Further research has led to the design of phenothiazine-cyanochalcones as dual inhibitors of both human farnesyltransferase and tubulin polymerization, presenting an innovative approach in cancer chemotherapy. nih.gov One such phenothiazine-chalcone compound exhibited a potent IC₅₀ value of 9 nM against human farnesyltransferase. nih.gov The mechanism of these inhibitors involves preventing the farnesylation of proteins like Ras, which is a critical step for their localization to the cell membrane and subsequent signal transduction. nih.govwikipedia.org While the potential of phenothiazine derivatives as FTIs is evident, specific mechanistic studies and inhibitory data for this compound are not detailed in the currently available literature.

NADH:menaquinone Oxidoreductase (NDH-2) Inhibition in Mycobacteria

Phenothiazine analogs have been identified as potent inhibitors of the type II NADH:menaquinone oxidoreductase (NDH-2) in Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.govnih.govpnas.org This enzyme is a key component of the mycobacterial respiratory chain, which is essential for the bacterium's growth and survival. nih.goveurekaselect.com The inhibition of NDH-2 by phenothiazines effectively blocks the electron transport chain at a point before the reduction of cytochrome c. nih.gov

Mycobacterium tuberculosis possesses two type II NADH dehydrogenase genes, ndh and ndhA, and phenothiazines have been shown to inhibit the activity of the recombinant products of both genes. nih.gov In studies using Mtb membrane particles, the addition of phenothiazines led to a concentration-dependent decrease in NADH oxidation activity. nih.gov For instance, one phenothiazine compound demonstrated an IC₅₀ of 158 μM for the inhibition of Ndh activity. nih.gov The inhibitory action of phenothiazines on NDH-2 makes this class of compounds promising as lead structures for the development of new antitubercular drugs, especially in light of rising drug resistance. nih.govnih.gov

Table 2: Inhibition of M. tuberculosis NDH-2 by Phenothiazine Analogs

| Compound Class | Target Enzyme | Effect | IC₅₀ Value | Reference |

|---|

Note: The specific activity of this compound was not detailed, the data reflects a representative phenothiazine analog from the study.

Receptor Binding and Modulation Studies

Dopamine (B1211576) Receptor Interactions and Affinity Ligand Development

Phenothiazines are well-established antagonists of dopamine receptors, with a generally higher affinity for the D2 subtype over the D1 subtype. auburn.edunih.gov This interaction is central to their use as typical antipsychotic agents. The binding of phenothiazines and their metabolites to dopamine D2 receptors has been demonstrated in in vitro studies using rat brain tissue. nih.gov Research has also focused on the synthesis of phenothiazine derivatives as potential affinity ligands for the specific study of dopamine receptors. nih.gov

For instance, derivatives of 4-(3-(10-(2-trifluoromethyl)phenothiazinyl)propyl)-1-(2-aminoethyl)piperazine have been synthesized and characterized for their interaction with D1- and D2-dopamine receptors. nih.gov While some of these derivatives showed low selectivity and moderate affinity for both receptor types, others, like 4-(3-(10-(2-Trifluoromethyl)phenothiazinyl)propyl)-1-(2-(isothiocyanatobenzoyl)ethyl)-piperazine, displayed a strong, irreversible binding to D1-receptors, marking them as promising tools for biochemical studies. nih.gov The affinity of phenothiazine derivatives for dopamine receptors can be influenced by their metabolism, with ring-hydroxylated and N-demethylated metabolites retaining significant, though reduced, binding potencies compared to the parent compounds. nih.gov

Histamine (B1213489), Acetylcholine, and Serotonin (B10506) Receptor Modulation

In addition to their primary action on dopamine receptors, phenothiazines exhibit varying degrees of interaction with other neurotransmitter receptors, including histamine, acetylcholine (muscarinic), and serotonin receptors. auburn.edunih.gov

Histamine Receptor Modulation: Phenothiazine derivatives are known to bind to histamine H1 receptors. nih.gov A study investigating the binding affinities of several phenothiazines and their metabolites found that these compounds displayed a range of potencies for H1 receptors in the rat brain. nih.gov For example, levomepromazine (B1675116) was found to be the most potent among the tested drugs in H1 receptor binding. nih.gov More recent research has revealed a dual action of phenothiazine antipsychotics: they can activate the Mas-related G-protein-coupled receptor member X2 (MRGPRX2) to induce histamine release from mast cells, while also acting as antagonists at the H1 receptor. nih.gov This complex interaction highlights the multifaceted effects of phenothiazines on the histaminergic system.

Acetylcholine Receptor Modulation: The interaction of phenothiazines with muscarinic cholinergic receptors has also been reported. nih.gov The binding affinities for these receptors vary among different phenothiazine compounds and their metabolites. Chlorpromazine, levomepromazine, and their metabolites generally show higher affinity for muscarinic receptors compared to fluphenazine and perphenazine (B1679617). nih.gov

Table 3: General Receptor Binding Profile of Phenothiazine Derivatives

| Receptor Family | Specific Receptor(s) | General Interaction |

|---|---|---|

| Dopamine | D2 > D1 | Antagonism auburn.edunih.gov |

| Histamine | H1 | Antagonism nih.govnih.gov |

| Acetylcholine | Muscarinic | Antagonism nih.gov |

Note: This table represents the general interactions of the phenothiazine class of compounds.

Interaction with Cellular Components

Phenothiazines are known to interact with fundamental cellular structures, leading to significant alterations in cellular function. Their lipophilic nature allows them to readily associate with cellular membranes, initiating a cascade of downstream effects.

Phenothiazine derivatives are recognized for their ability to intercalate within the lipid bilayer of cell membranes. nih.govnih.gov This insertion has profound effects on the biophysical properties of the membrane, influencing its fluidity and organization. nih.govresearchgate.net Studies on various phenothiazines have demonstrated that these interactions can lead to membrane thinning and an increase in membrane surface area. nih.govnih.gov For example, trifluoperazine (B1681574), a related phenothiazine, has been shown to significantly alter membrane structure. This disruption of membrane integrity can impact essential cellular processes such as signal transduction and the activity of membrane-bound proteins and ion channels. nih.govresearchgate.net

The interaction of phenothiazines with the plasma membrane can also compromise its repair mechanisms. nih.gov Some phenothiazines inhibit the function of annexins, which are proteins crucial for repairing membrane damage. nih.gov This inhibition can delay the resealing of the membrane, leading to an uncontrolled influx of ions like Ca2+ and ultimately contributing to cell death. nih.gov

Table 1: Effect of Trifluoperazine on Supported Lipid Bilayers

| Parameter | Observation | Source |

| Membrane Surface Area | Increased over time upon addition of 15 µM TFP | nih.gov |

| Membrane Bilayer Thickness | Reduced in the presence of 15 µM TFP | nih.gov |

TFP: Trifluoperazine

Many phenothiazine derivatives are classified as lysosomotropic agents, meaning they have the propensity to accumulate within the acidic environment of lysosomes. nih.govfrontiersin.orgnih.gov This accumulation is driven by the basic nature of the side chain on the phenothiazine structure, which becomes protonated within the lysosome. The trapping of these compounds can lead to lysosomal dysfunction. nih.gov

In some instances, the high concentration of phenothiazines within lysosomes can lead to lysosomal membrane permeabilization (LMP). sdu.dk This disruption of the lysosomal membrane allows for the release of hydrolytic enzymes, such as cathepsins, into the cytoplasm, which can trigger a caspase-independent cell death pathway. nih.gov For example, trifluoperazine has been shown to induce LMP in certain cancer cells. sdu.dk

Modulation of Key Intracellular Signaling Pathways

The biological effects of phenothiazines extend beyond their direct interactions with cellular membranes and organelles. They are known to modulate a variety of intracellular signaling pathways that are critical for cell survival, proliferation, and death.

The phenothiazine nucleus can participate in redox reactions, and as a class of compounds, they exhibit a dual role in modulating oxidative stress. mdpi.com They can act as antioxidants by scavenging free radicals and activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of antioxidant enzymes. news-medical.netnih.gov Conversely, some phenothiazines can also exhibit pro-oxidant properties by generating reactive oxygen species (ROS), which can lead to oxidative damage to DNA, proteins, and lipids, ultimately contributing to cell death. nih.govsdu.dk This dual nature often depends on the specific derivative, its concentration, and the cellular context. mdpi.com

Table 2: Dual Role of Phenothiazines in Oxidative Stress

| Effect | Mechanism | Example Compound(s) | Source |

| Antioxidant | Free radical scavenging; Activation of Nrf2 pathway | Methylene Blue, N¹⁰‐carbonyl‐substituted phenothiazines | news-medical.netnih.gov |

| Pro-oxidant | Generation of Reactive Oxygen Species (ROS) | General Phenothiazines | nih.govsdu.dk |

A significant body of research indicates that phenothiazines can inhibit cell proliferation by inducing cell cycle arrest. nih.govbrieflands.comnih.gov The specific phase of the cell cycle that is arrested can vary depending on the phenothiazine derivative and the cell type. For instance, some derivatives have been shown to cause an accumulation of cells in the G0/G1 phase, while others induce a G2/M phase arrest. brieflands.comnih.govnih.govdovepress.com This cell cycle blockade is often mediated through the modulation of key regulatory proteins. One of the proposed mechanisms is the disruption of the cyclin D–CDK4/6 pathway, which is crucial for the G1-S phase transition. brieflands.com

Table 3: Effect of Phenothiazine Derivatives on Cell Cycle

| Compound | Cell Line | Effect | Source |

| Fluphenazine | Melanoma | G0/G1 phase arrest | brieflands.com |

| Trifluoperazine | Melanoma | G0/G1 phase arrest | brieflands.com |

| 10H-3,6-diazaphenothiazine | Ovarian Carcinoma (A2780) | G2/M phase arrest | dovepress.com |

| Novel Phenothiazine-Dithiocarbamate Hybrids | PC-3, EC-109, MGC-803 | Cell cycle arrest | nih.gov |

Phenothiazines are potent inducers of apoptosis, or programmed cell death, in various cancer cell lines. nih.goviiarjournals.org They achieve this by modulating several key signaling pathways that regulate cell survival and proliferation. Notably, phenothiazines have been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK1/2 signaling cascades, which are often hyperactivated in cancer cells. nih.govsdu.dkbrieflands.com

The inhibition of the PDK1/Akt pathway and the downstream Akt/mTOR signaling by phenothiazines leads to a decrease in cell proliferation and the induction of apoptosis. nih.govsdu.dkiiarjournals.org Similarly, the modulation of the MAPK/ERK1/2 pathway can also contribute to the pro-apoptotic effects of these compounds. nih.govbrieflands.com The extrinsic apoptosis pathway can also be activated, as evidenced by the upregulation of Caspase-3 and Caspase-9, and an increased Bax/Bcl-2 ratio in response to some phenothiazine derivatives. nih.gov

Table 4: Modulation of Apoptotic Pathways by Phenothiazines

| Pathway | Effect of Phenothiazines | Example Compound(s) | Cell Type(s) | Source |

| PDK1/Akt/mTOR | Inhibition | Chlorpromazine, Thioridazine | Endometrial Cancer, Glioblastoma | brieflands.comiiarjournals.org |

| MAPK/ERK1/2 | Modulation/Inhibition | Chlorpromazine | General Cancer Cells | nih.govbrieflands.com |

| Intrinsic Apoptosis | Upregulation of Bax/Bcl-2 ratio, Caspase-3, and Caspase-9 | Novel Phenothiazine Conjugates | Colon Cancer (HCT-116), Breast Cancer (MDA-MB231) | nih.gov |

Angiogenesis Suppression via Vascular Endothelial Growth Factor (VEGF) Production Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, with Vascular Endothelial Growth Factor (VEGF) being a key signaling protein. nih.gov While the inhibition of VEGF and its receptor (VEGFR) is a validated anti-cancer strategy, there is no direct scientific evidence to suggest that this compound specifically inhibits VEGF production. Studies on other chemical classes, such as chlorinated benzothiadiazines, have demonstrated the ability to suppress VEGFR2 phosphorylation and inhibit VEGF-induced endothelial cell proliferation. nih.gov However, similar detailed investigations for this compound are absent from the reviewed literature.

Autophagic Cell Death Induction (e.g., AMPK/mTOR/ULK1 Pathway)

Autophagy is a cellular process of self-degradation that can be modulated to either promote cell survival or induce cell death, making it a target in cancer therapy. Numerous phenothiazine derivatives have been shown to induce autophagy. frontiersin.org The mechanism of this induction can be dependent or independent of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and autophagy. nih.gov

The AMPK/mTOR/ULK1 pathway is a critical signaling cascade that regulates autophagy. AMPK acts as an energy sensor that, when activated, can inhibit mTORC1, leading to the activation of the ULK1 complex and initiation of autophagy. nih.gov While some phenothiazines are known to influence this pathway, specific data detailing the interaction of this compound with AMPK, mTOR, or ULK1 to induce autophagic cell death is not currently available. The antitumor activity of some phenothiazine-related compounds has been documented, but the precise mechanisms often remain to be fully characterized. nih.gov

Nrf2-Mediated Pathway Modulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant and detoxification genes. nih.govnih.gov Phenothiazines have been identified as non-electrophilic activators of the Nrf2 signaling pathway, which is of interest for their potential therapeutic effects in diseases associated with oxidative stress. nih.gov This activation is a recognized mechanism for a variety of compounds containing an α,β-unsaturated moiety, which can react with cysteine residues on Keap1, the negative regulator of Nrf2. mdpi.com

Despite this general understanding of the phenothiazine class, specific studies confirming and detailing the modulation of the Nrf2 pathway by this compound are lacking. The potential for this compound to act as an Nrf2 activator can be inferred from the general activity of the phenothiazine scaffold, but direct experimental evidence is required for confirmation.

Pharmacological Effects of 10 2 Chloropropyl Phenothiazine in Preclinical Models

Antimicrobial Activity Investigations

Phenothiazine (B1677639) derivatives have demonstrated significant antimicrobial properties against a wide array of pathogens, including bacteria, fungi, and viruses. ej-chem.org These activities are often attributed to their interaction with cellular membranes and inhibition of critical biological pathways, such as efflux pumps. ej-chem.orgnih.gov

Antibacterial Efficacy Studies (Gram-Positive and Gram-Negative Organisms)

Phenothiazines exhibit broad-spectrum antibacterial activity, proving effective against both Gram-positive and Gram-negative bacteria. nih.gov Their mechanism of action is multifaceted, primarily targeting the plasma membranes of prokaryotic cells. nih.gov

A study on various phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii showed that compounds like promethazine, trifluoperazine (B1681574), thioridazine, and chlorpromazine (B137089) inhibited the growth of antibiotic-sensitive and multidrug-resistant strains with MICs ranging from 0.05 to 0.6 g/L.

Table 1: In Vitro Antibacterial Activity of Selected Phenothiazines against Acinetobacter baumannii

| Phenothiazine Derivative | Minimal Inhibitory Concentration (MIC) Range (g/L) | Minimal Bactericidal Concentration (MBC) Range (g/L) |

|---|---|---|

| Promethazine | 0.05 - 0.6 | 0.1 - 2.5 |

| Trifluoperazine | 0.05 - 0.6 | 0.1 - 2.5 |

| Thioridazine | 0.05 - 0.6 | 0.1 - 2.5 |

| Chlorpromazine | 0.05 - 0.6 | 0.1 - 2.5 |

Data sourced from a study on antibiotic-sensitive and multidrug-resistant strains of A. baumannii.

The therapeutic potential of phenothiazines has been demonstrated in various animal models of bacterial infection. ej-chem.org For instance, mice infected with Salmonella typhimurium have been successfully treated with phenothiazine derivatives such as trifluoperazine and fluphenazine (B1673473). ej-chem.org Similarly, infections with Mycobacteria in mice have been cured with methdilazine. ej-chem.org Pre-treatment with certain phenothiazine derivatives has also been shown to protect animals from lethal infections of E. coli. ej-chem.org While these studies highlight the in vivo efficacy of the phenothiazine class, specific studies utilizing 10-(2-Chloropropyl)phenothiazine in animal infection models are not currently documented in the literature. ej-chem.org

A significant aspect of the antibacterial activity of phenothiazines is their ability to inhibit efflux pumps, which are a major mechanism of antibiotic resistance in bacteria. ej-chem.org These pumps actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and effectiveness. Phenothiazines have been shown to inhibit ATP-binding cassette (ABC) type efflux pumps, which are responsible for the antibiotic resistance of organisms like Mycobacterium tuberculosis and Staphylococcus aureus. ej-chem.org

By inhibiting these pumps, phenothiazines can restore the activity of antibiotics to which a bacterium has become resistant. This synergistic effect makes them potential candidates for combination therapy. The mechanism of inhibition is thought to be multifactorial, involving direct interaction with the pump and a reduction in the transmembrane potential that powers many of these efflux systems. For example, phenothiazines have been shown to inhibit the NorA efflux pump in S. aureus, which is capable of transporting fluoroquinolones and other antimicrobial agents.

Antifungal Activity Assessment

The antimicrobial activity of phenothiazines extends to fungal pathogens. Studies have demonstrated that compounds such as chlorpromazine and trifluoperazine can inhibit the growth of a broad range of filamentous fungi, including Aspergillus species, zygomycetes, and Scedosporium species, at concentrations ranging from 16 to 64 µg/ml. These compounds have also been shown to exhibit a post-antifungal effect (PAFE), meaning their inhibitory activity persists for a period even after the drug has been removed.

More recent research has focused on optimizing phenothiazine structures to enhance antifungal activity while reducing potential side effects. Analogs have been developed that show potent activity against a wide spectrum of medically important fungi, including fluconazole-resistant Candida albicans, Candida auris, and various molds. While these findings are promising for the phenothiazine class, specific data on the antifungal activity of this compound is not available.

Table 2: In Vitro Antifungal Activity of Chlorpromazine and Trifluoperazine

| Fungal Group | Concentration Range for Inhibition (µg/ml) |

|---|---|

| Aspergillus species | 16 - 64 |

| Zygomycetes | 16 - 64 |

| Scedosporium species | 16 - 64 |

Data based on in vitro susceptibility testing.

Antiviral Activity Evaluation

The potential antiviral properties of phenothiazines have also been investigated, particularly in the context of emerging viral threats. Several FDA-approved phenothiazines have demonstrated in vitro activity against SARS-CoV-2. The proposed mechanism of action involves the inhibition of viral entry into host cells.

Specifically, phenothiazines have been found to block the binding of the SARS-CoV-2 spike protein to neuropilin-1 (NRP-1), a co-factor for viral entry. This action prevents the fusion of the virus with the host cell membrane. A screening of an FDA-approved drug library identified multiple phenothiazine derivatives as inhibitors of SARS-CoV-2 cell entry. Although this highlights a promising avenue for the phenothiazine class as a whole, specific antiviral testing and efficacy data for this compound have not been reported.

Antiprotozoal and Antiparasitic Studies

While direct studies on the antiprotozoal and antiparasitic activity of this compound are not extensively documented in publicly available research, the broader class of phenothiazine derivatives has demonstrated notable activity against various parasites. The structural characteristics of phenothiazines, including the tricyclic core and the nature of the side chain at the 10-position, are crucial determinants of their biological activity.

Research into related phenothiazine compounds, such as chlorpromazine, has shown efficacy against parasites. These findings suggest that the phenothiazine scaffold is a promising starting point for the development of novel antiparasitic agents. The mechanism of action is often attributed to the ability of these compounds to interfere with essential cellular processes in parasites, such as membrane function and redox balance. However, without specific studies on this compound, its precise spectrum of activity and potency against protozoa and other parasites remain to be elucidated.

Antitubercular Activity (e.g., against Mycobacterium tuberculosis)

The phenothiazine class of compounds has been identified as having significant in vitro and in vivo activity against Mycobacterium tuberculosis (M.tb), including multidrug-resistant strains. nih.gov The antitubercular properties of phenothiazines are thought to be mediated through the inhibition of the type II NADH:quinone oxidoreductase (Ndh), a crucial enzyme in the respiratory chain of M.tb. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the features that enhance the antitubercular potency of phenothiazine derivatives. nih.gov Key findings from these studies include:

Substitution at the 2-position: The presence of an electron-withdrawing group, such as a chloro or trifluoromethyl group, at the 2-position of the phenothiazine nucleus is associated with increased antitubercular activity. nih.gov

Side chain at the 10-position: The nature of the aliphatic side chain attached to the nitrogen atom at the 10-position also plays a critical role. For instance, a three-carbon chain connecting the phenothiazine nitrogen to a terminal nitrogenous group is often found in active compounds. youtube.com

Table 1: Antitubercular Activity of Selected Phenothiazine Derivatives against Mycobacterium tuberculosis H37Rv

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Trifluoperazine | 5 | nih.gov |

| Chlorpromazine | 20 | nih.gov |

| Triflupromazine | 20 | nih.gov |

| Thioridazine | 20 | nih.gov |

Antineoplastic Activity in In Vitro and In Vivo Cancer Models

Cytotoxicity in Diverse Cancer Cell Lines (e.g., HepG2, MCF-7)

The cytotoxic potential of phenothiazine derivatives against various cancer cell lines has been an area of active investigation. The ability of these compounds to induce cell death is often linked to their capacity to disrupt cell membrane integrity, induce oxidative stress, and inhibit key signaling pathways involved in cancer cell proliferation and survival. nih.govmdpi.com

A study by Nagy and colleagues (1996) investigated the antitumor effects of a series of 10-[n-(phthalimido)alkyl]-2-substituted-10H-phenothiazines on HEp-2 human laryngeal carcinoma cells. nih.gov This study provides valuable insights into the structure-activity relationships for the cytotoxic effects of phenothiazines. While this compound was not directly tested, the data on closely related analogs are informative. For instance, the presence of a chloro group at the 2-position was found to influence cytotoxicity, as did the length of the alkyl side chain at the 10-position. nih.gov

Table 2: Cytotoxicity of Selected Phenothiazine Derivatives against HEp-2 Cancer Cells

| Compound | TCID50 (µg/mL) | Reference |

| 10-[3-(Phthalimido)propyl]-2-chloro-10H-phenothiazine | 75.0 | nih.gov |

| 10-[4-(Phthalimido)butyl]-2-chloro-10H-phenothiazine | 31.3 | nih.gov |

| 1-(2-Chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)propyl-1-urea | 6.3 | nih.gov |

| 1-(2-Chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)butyl-1-urea | 7.8 | nih.gov |

TCID50: 50% tissue culture infective dose, a measure of cytotoxicity.

Specific data on the cytotoxicity of this compound against HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines are not available in the reviewed literature. However, the known anticancer properties of the phenothiazine class suggest that this compound may also exhibit activity against these and other cancer cell lines. nih.gov

Tumor Growth Inhibition in Animal Models (e.g., xenografts, carcinogen-induced models)

While in vitro studies provide initial evidence of anticancer activity, in vivo animal models are crucial for evaluating the therapeutic potential of a compound. There is limited publicly available information specifically detailing the in vivo tumor growth inhibitory effects of this compound.

However, studies on other phenothiazine derivatives have demonstrated their ability to suppress tumor growth in animal models. For example, a derivative of trifluoperazine was shown to suppress the growth of Ca922 oral cancer xenograft tumors in mice. This suggests that phenothiazine-based compounds can exert antitumor effects in a whole-organism context. The mechanisms underlying these effects are likely multifactorial, involving direct cytotoxicity to cancer cells as well as potential modulation of the tumor microenvironment. Further in vivo studies are necessary to determine the efficacy of this compound in various cancer models.

Synergistic Effects with Established Anticancer Agents in Preclinical Settings

The combination of different therapeutic agents is a common strategy in cancer treatment to enhance efficacy and overcome drug resistance. There is currently no specific information in the scientific literature regarding the synergistic effects of this compound with established anticancer drugs.

However, the general class of phenothiazines has been investigated for its potential to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy, and compounds that can inhibit the efflux pumps responsible for MDR, such as P-glycoprotein, are of great interest. The ability of some phenothiazines to interfere with these resistance mechanisms suggests a potential for synergistic interactions with conventional chemotherapeutic agents. Future research is needed to explore whether this compound can enhance the efficacy of other anticancer drugs in preclinical models.

Immunomodulatory Effects in Cellular Systems

Phenothiazine derivatives have been shown to possess immunomodulatory properties, indicating their potential to influence the activity of the immune system. nih.gov Studies on various phenothiazines have demonstrated effects on different immune cell populations and their functions.

Research has shown that some phenothiazines can inhibit the mitogen-induced blast transformation of human peripheral blood lymphocytes. nih.gov This suggests an immunosuppressive effect on T-cell proliferation. The mechanism behind this is thought to involve the interaction of these compounds with cellular signaling pathways that are critical for lymphocyte activation.

Furthermore, phenothiazines have been reported to affect the production of cytokines, which are key signaling molecules of the immune system. For instance, some derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) by human mononuclear cells. nih.gov

While these findings highlight the immunomodulatory potential of the phenothiazine class, specific studies on the effects of this compound on immune cells are lacking. Therefore, its precise impact on lymphocyte proliferation, cytokine production, and other immune functions remains to be characterized.

T-Cell Blast Formation and Natural Killer Cell Activity

Research into various phenothiazine derivatives has indicated effects on lymphocyte activation and natural killer (NK) cell function. A study on a series of 10-[n-(phthalimido)alkyl-2-substituted-10H-phenothiazines] and related urea (B33335) compounds demonstrated that, as a general trend, these compounds suppressed mitogen-stimulated T-cell proliferation in a dose-dependent manner. nih.gov In contrast, a strong enhancement of NK cell activity was observed with some of the related phenothiazine urea derivatives. nih.gov The stimulating effect appeared to directly influence the NK cells and was present at all tested concentrations. nih.gov

Another study focusing on schizophrenic patients treated with phenothiazines and haloperidol (B65202) found significantly higher levels of NK cytotoxicity and lymphocyte mitogenesis in patients compared to healthy volunteers. nih.gov This suggests that continuous in vivo exposure to some phenothiazines could result in the stimulation of lymphocyte activity. nih.gov The enhanced lymphocyte activity following treatment with these calmodulin antagonists may be associated with the antineoplastic activity of these drugs. nih.gov

Antibody-Dependent Cellular Cytotoxicity (ADCC) Modulation

The immunomodulating activities of certain phenothiazines have been investigated in the context of antibody-dependent cellular cytotoxicity (ADCC). A 1996 study in Anticancer Research examined the effects of various phenothiazine derivatives on ADCC, among other immune functions. nih.gov While the study provides a broad overview of the immunomodulating activities of the tested phenothiazines, specific quantitative data on the modulation of ADCC by these compounds were not detailed in the abstract. nih.gov The research encompassed a range of phenothiazine structures, highlighting the diverse potential for this class of molecules to interact with the immune system. nih.gov

Neuroprotective Effects of Phenothiazines in Experimental Models

The potential neuroprotective effects of the phenothiazine class of compounds have been a subject of scientific inquiry. While specific studies on the neuroprotective effects of this compound are not available in the public domain, research on structurally related phenothiazines, such as chlorpromazine, has shown neuroprotective potential in various experimental models. These effects are often attributed to their antioxidant properties and their ability to modulate cellular signaling pathways involved in neuronal cell death. The relevance of these findings to this compound itself remains undetermined without direct experimental evidence.

Structure Activity Relationships Sar and Computational Chemistry of 10 2 Chloropropyl Phenothiazine Derivatives

Impact of Substituents on Biological Activities and Selectivity

The efficacy and selectivity of phenothiazine (B1677639) compounds are highly dependent on modifications at both the N-10 side chain and the tricyclic ring system.

The length and composition of the alkyl chain at the N-10 position are critical determinants of pharmacological activity. Research consistently shows that a three-carbon chain separating the nitrogen atom of the phenothiazine ring from the terminal nitrogen of the side chain results in maximum antipsychotic potency. youtube.com This specific length is a crucial feature of potent dopamine (B1211576) receptor antagonists. auburn.edu

For instance, a radical with a three-carbon aliphatic side chain, such as in chlorpromazine (B137089), primarily forms sulfoxide (B87167) and the parent compound unless amine nucleophiles are present. nih.gov In contrast, shortening the side chain can lead to different reactions like radical dimerization and significant hydroxylation. nih.gov The nature of the terminal amine group is also vital; a basic, tertiary amine is generally required for optimal dopamine receptor affinity, while secondary and primary amines are less active. auburn.edu

The type of side chain—be it aliphatic, piperidine (B6355638), or piperazine (B1678402)—also dictates potency and selectivity. youtube.com Piperazine side chains, in particular, are associated with the greatest potency and highest pharmacological selectivity. youtube.com The introduction of bulky or polar groups on the side chain typically results in a loss of tranquilizing activity. youtube.com

| Side Chain Feature | Observation | Impact on Activity | Source |

|---|---|---|---|

| Chain Length | A three-carbon linker is optimal. | Maximizes antipsychotic potency. | youtube.com |

| Chain Length | Altering the optimal three-carbon length. | Generally reduces dopamine receptor affinity. | auburn.edu |

| Branching | Small methyl group at the β-position. | Decreases antipsychotic potency but enhances antihistaminic activity. | youtube.com |

| Terminal Amine | Tertiary amine is preferred over secondary or primary. | Optimal for dopamine receptor affinity. | auburn.edu |

| Side Chain Type | Piperazine side chains. | Confers the greatest potency and highest selectivity. | youtube.com |

| Side Chain Type | Piperidine side chains. | Intermediate dopamine-receptor blocking activity. | auburn.edu |

Substitution on the phenothiazine ring system, particularly at the C-2 position, is a key strategy for modulating efficacy. The introduction of an electron-withdrawing group at this position significantly increases antipsychotic activity. youtube.com The chlorine atom at the C-2 position in 10-(2-Chloropropyl)phenothiazine is an example of such a modification.

Studies have shown that the potency of these drugs is directly related to the nature of this substituent. For example, a trifluoromethyl group (-CF3) at C-2 generally confers greater potency than a chlorine atom (-Cl). nih.govjohnshopkins.edu This is attributed to more favorable van der Waals interactions between the side chain and the ring substituent. nih.govjohnshopkins.edu Conversely, substitutions at the C-1 or C-4 positions of the phenothiazine nucleus tend to reduce antipsychotic activity. youtube.com While substitution at C-3 can increase activity compared to unsubstituted derivatives, it is not as effective as substitution at the C-2 position. youtube.com

| Position of Substitution | Type of Substituent | Impact on Antipsychotic Activity | Source |

|---|---|---|---|

| C-2 | Electron-withdrawing group (e.g., -Cl, -CF3) | Increases activity. | youtube.com |

| C-2 | Trifluoromethyl (-CF3) vs. Chlorine (-Cl) | -CF3 confers greater potency than -Cl. | nih.govjohnshopkins.edu |

| C-3 | Electron-withdrawing group | Increases activity but less than C-2 substitution. | youtube.com |

| C-1 | Any substituent | Reduces activity. | youtube.com |

| C-4 | Any substituent | Reduces activity. | youtube.com |

The three-dimensional conformation of phenothiazine derivatives is crucial for their interaction with biological targets. The phenothiazine ring is not planar and can adopt two distinct conformations: H-intra (quasi-equatorial, eq) and H-extra (quasi-axial, ax). nih.gov The specific conformation adopted can significantly influence the molecule's properties. nih.gov

The interaction between the substituent at C-2 and the N-10 side chain plays a significant role in promoting a specific conformation that is thought to mimic the neurotransmitter dopamine, enabling it to block dopamine receptors effectively. nih.govjohnshopkins.edu Favorable van der Waals forces between the side chain's amino group and the C-2 substituent can stabilize this active conformation. nih.govjohnshopkins.edu The steric effect of substituents can be used to tune the molecular conformation across the spectrum from quasi-equatorial to quasi-axial. nih.gov This conformational control directly impacts molecular recognition and the subsequent interaction with receptors. nih.gov

Molecular Modeling and Docking Studies

Computational techniques provide invaluable insights into how phenothiazine derivatives interact with their biological targets at a molecular level.

Molecular docking simulations are used to predict the binding modes and affinities of phenothiazine derivatives to various protein targets. These studies help to understand the key interactions that stabilize the ligand-target complex. For example, docking studies with acetylcholinesterase (AChE) have shown that cytotoxic phenothiazine derivatives can form interactions similar to known inhibitors. nih.govacs.orgbilkent.edu.tr

These interactions often include:

Hydrogen Bonds: Formed between the ligand and polar amino acid residues in the target's active site. nih.govacs.org

Pi-Pi Stacking: Occurs between the aromatic rings of the phenothiazine core and aromatic residues like tyrosine (Tyr) and tryptophan (Trp). nih.govacs.orgbilkent.edu.tr

Pi-Cation Interactions: An electrostatic interaction between the electron-rich pi system of the drug and a cationic group on the protein. nih.govacs.org

Hydrophobic Contacts: Interactions with nonpolar residues within the binding pocket. frontiersin.org

Docking studies on the antiapoptotic protein BCL-2 have also been performed to understand the interactions between this target and various phenothiazine compounds. frontiersin.org Such simulations are crucial for identifying potential new drug candidates and for the rational design of more potent and selective derivatives. nih.govnih.gov

| Target Protein | Phenothiazine Derivative(s) | Key Predicted Interactions | Source |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Cytotoxic derivatives (e.g., TFP, PCP) | Pi-Pi stacking with Tyr337 and Trp86; H-bond with Glh202. | nih.govacs.orgbilkent.edu.tr |

| BCL-2 | Thioridazine, Trifluoperazine (B1681574) | Mainly hydrophobic contacts. RMSD results suggest increased stability of the complex. | frontiersin.org |

| Human Phosphoinositide 3-kinase (PI3K-gamma) | Novel synthesized derivatives | Hydrogen bonding with the pyrimidine (B1678525) moiety and the C=O oxygen atom of the xanthene ring. | researchgate.net |

| Microtubule Affinity Regulating Kinase (MARK4) | Phenothiazine-imidazo[1,2-a]pyridine hybrids | Binding and inhibition of MARK4 protein, leading to anti-cancer activity. | nih.gov |

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to analyze the conformational preferences and electronic properties of phenothiazine derivatives. acs.orgsamipubco.com Potential energy calculations can support observations from molecular models, helping to define the most stable or "active" conformation of a drug molecule. nih.govjohnshopkins.edu

These computational methods allow for the calculation of various descriptors:

Optimized Geometries: Determining the lowest energy (most stable) three-dimensional structure of the molecule. acs.org

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for predicting a molecule's reactivity and electronic transitions. acs.orgsamipubco.com

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for understanding intermolecular interactions.

By calculating these properties, researchers can rationalize how different substituents influence the electronic structure and, consequently, the biological activity of the compounds. nih.gov For example, calculations have shown that electron-withdrawing groups can lower the energy level of the lone-pair electrons on the sulfur atom, fundamentally changing the nature of the molecule's electronic transitions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis represents a pivotal computational strategy for developing mathematical models that correlate the structural or physicochemical properties of compounds with their biological activities. nih.govtandfonline.com For phenothiazine derivatives, QSAR studies are instrumental in predicting their efficacy and guiding the synthesis of new compounds with enhanced therapeutic potential. tandfonline.com

The fundamental principle of QSAR is to establish a mathematical function, often in the form of a linear or non-linear equation, that links a set of molecular descriptors to a specific biological response. nih.gov These descriptors are numerical representations of various molecular features, including:

Physicochemical Properties: Parameters like lipophilicity (LogP), molecular weight (MW), and molar refractivity (MR) are commonly used to describe the compound's general ADME (absorption, distribution, metabolism, and excretion) characteristics. adatbank.ro

Electronic Descriptors: Quantum chemical calculations provide values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO gap. These descriptors are crucial for modeling how a molecule interacts electronically with its biological target. adatbank.roniscpr.res.in

Steric and Topographical Descriptors: These include parameters like molecular volume (MV) and connectivity indices, which describe the size, shape, and branching of the molecule. adatbank.rojohnshopkins.edu

Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression are employed to generate these predictive models. adatbank.rojohnshopkins.edu For instance, a QSAR study on a series of phenothiazines might reveal that their activity is positively correlated with LogP and the energy of the HOMO, while being negatively correlated with molecular volume. Such a model provides a clear, quantitative framework for predicting the activity of unsynthesized derivatives, thereby prioritizing the most promising candidates for laboratory synthesis and testing. adatbank.ro

More advanced three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also utilized. These techniques analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields surrounding the molecules, offering a more detailed 3D map of the structural requirements for optimal activity. mdpi.com Studies have shown that for phenothiazine derivatives, hydrophobic and hydrogen bond acceptor fields can be dominant factors in their biological interactions. mdpi.com

Table 1: Example of Descriptors Used in QSAR Modeling of Phenothiazine Derivatives This table is illustrative and based on typical descriptors found in the literature.

| Descriptor Type | Descriptor Example | Typical Influence on Activity |

|---|---|---|

| Physicochemical | LogP (Lipophilicity) | Often positively correlated; influences membrane permeability. |

| Molecular Weight (MW) | Can be positively or negatively correlated; affects size and diffusion. | |

| Electronic | HOMO Energy | Often positively correlated; relates to the molecule's electron-donating ability. |

| LUMO Energy | Often negatively correlated; relates to the molecule's electron-accepting ability. |

| Steric | Molecular Volume (MV) | Can be negatively correlated; indicates potential steric hindrance at the binding site. |

Advanced Computational Methodologies

Beyond QSAR, advanced computational methods provide a more fundamental understanding of the molecular properties and behaviors of this compound derivatives at the atomic level.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is widely applied to phenothiazine derivatives to calculate their geometries and electronic properties with high accuracy. mdpi.com These calculations are foundational for understanding a molecule's reactivity and for deriving the electronic descriptors used in QSAR models. niscpr.res.in

Key applications of DFT in the study of phenothiazines include:

Geometry Optimization: DFT is used to determine the most stable three-dimensional conformation of the molecule by minimizing the energy. This optimized structure is the basis for all further calculations. mdpi.com The characteristic bent shape of the phenothiazine core is confirmed by these calculations. mdpi.com

Frontier Molecular Orbitals: DFT accurately calculates the energies of the HOMO and LUMO. The HOMO is the outermost orbital containing electrons and its energy level is related to the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons, and its energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. acs.org

Electrostatic Potential Mapping: DFT can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with its biological target, such as a receptor binding pocket. tandfonline.com

For example, DFT calculations can reveal how a substituent like the 2-chloro group on the phenothiazine ring influences the electron density and the HOMO-LUMO gap, thereby modulating the molecule's biological activity. acs.org

Table 2: Key Electronic Parameters Calculated by DFT for Phenothiazine Derivatives This table presents typical parameters derived from DFT calculations.

| Parameter | Symbol | Significance |

|---|---|---|

| Energy of Highest Occupied Molecular Orbital | EHOMO | Indicates electron-donating capacity; higher values suggest stronger donation. |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Indicates electron-accepting capacity; lower values suggest stronger acceptance. |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO; relates to chemical reactivity and kinetic stability. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., water or a biological macromolecule). tandfonline.com

For phenothiazine derivatives, MD simulations offer critical insights into:

Conformational Flexibility: MD simulations can explore the different conformations that the molecule can adopt, particularly the flexible side chain. This is crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding site. researchgate.netnih.gov Potential energy calculations, a component of these studies, help identify the most stable and likely active conformations. nih.gov

Binding Stability: When a phenothiazine derivative is docked into a target protein, MD simulations can assess the stability of the resulting complex. By simulating the complex over several nanoseconds, researchers can observe whether the molecule remains securely bound or if it dissociates. tandfonline.com

Interaction Analysis: MD simulations allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-receptor complex. This dynamic view is more realistic than the static picture provided by docking alone.

Self-Assembly and Aggregation: Studies have used MD simulations to investigate the noncovalent intermolecular interactions and self-assembling properties of phenothiazine derivatives, which is relevant for understanding their behavior in solution and for materials science applications. nih.govadatbank.ro

Analyses like the Root Mean Square Deviation (RMSD) and Radius of Gyration are used to quantify conformational changes and the stability of protein-ligand complexes during the simulation. tandfonline.com These advanced simulations provide an atomic-level understanding of the dynamic events that govern the biological activity of this compound and related compounds.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

10 2 Chloropropyl Phenothiazine As a Chemical Precursor and Research Tool

Role in the Synthesis of Advanced Pharmaceutical Intermediates

While specific synthesis pathways originating from 10-(2-Chloropropyl)phenothiazine are not extensively documented, the general class of chloropropyl-phenothiazines serves as a crucial building block in pharmaceutical development. These compounds are key intermediates in the synthesis of various therapeutic agents, particularly antipsychotic medications. chemimpex.com The reactivity of the chloropropyl side chain allows for nucleophilic substitution reactions, enabling the introduction of various amine-containing functional groups. This chemical handle is fundamental to creating a diverse range of phenothiazine-based drugs.